molecular formula C19H20BrClN2OS B2594846 3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106749-47-6

3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2594846
CAS No.: 1106749-47-6
M. Wt: 439.8
InChI Key: FTJQPZCMRGTJNA-UHFFFAOYSA-M
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Description

This compound is a derivative of the 1,3,4-thiadiazole scaffold . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related heterocyclic compounds often involves reactions of α-halopyruvamides with nitrogen and sulfur nucleophiles, leading to complex structures like imidazo[1,2-a]pyridine-2-carboxamide and [1,3]thiazolo[4,3-b][1,3]thiazol-4-ium chloride. These reactions are characterized by x-ray crystallography for detailed structural analysis (Lah et al., 2000). Additionally, ring-ring interconversions and the effects of substituents on the thiazole moiety have been explored to understand the chemical behavior and potential modifications of these compounds (Billi et al., 2000).

Chemical Reactivity and Derivative Formation

The recyclization of benzimidazo-fused thiazolium salts into thiazinium salts under specific conditions showcases the chemical reactivity and potential for creating new heterocyclic frameworks (Guseinov et al., 2020). Similarly, the formation of imidazo[2,1-b][2H-1,3,4]thiadiazines by cyclization of amino-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine with α-haloketones demonstrates the versatility of these compounds in generating new molecules (Knak et al., 2015).

Biological Activities

The synthesis and evaluation of phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines for their growth regulatory activity on seedlings of Cucumis sativus indicate potential agricultural applications. Certain derivatives have shown inhibitory and stimulating effects on plant growth, suggesting their utility in agrochemical research (Slyvka et al., 2022). Additionally, the synthesis of 3,4-disubstituted imidazo[2,1-b][1,3]thiazoles and their cytotoxic effects on cancer cells highlight the potential of these compounds in medicinal chemistry and oncology research (Meriç et al., 2008).

Antimicrobial Activity

The preparation of imidazole derivatives and their evaluation for antimicrobial activities against various bacterial and fungal strains underscore the potential of these compounds in developing new antimicrobial agents. The structural modifications lead to significant variations in activity, illustrating the importance of chemical structure in medicinal applications (Salman et al., 2015).

Future Directions

The future research directions could involve studying the biological activities of this compound, determining its mechanism of action, and optimizing its structure for better efficacy and safety .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN2OS.BrH/c1-14-4-2-5-17(12-14)21-13-19(23,15-6-8-16(20)9-7-15)22-10-3-11-24-18(21)22;/h2,4-9,12,23H,3,10-11,13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJQPZCMRGTJNA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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